2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide
Description
2-[3-(4-Ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a 4-ethylphenyl group at the 3-position and an N-(4-fluoro-3-nitrophenyl)acetamide moiety.
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c1-2-13-3-5-14(6-4-13)17-9-10-20(27)24(23-17)12-19(26)22-15-7-8-16(21)18(11-15)25(28)29/h3-11H,2,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTKODVYTVFPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide is a member of the acetamide class, which has garnered attention due to its potential biological activity, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential pharmacological applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a pyridazine ring and a nitrophenyl group, which are critical for its biological activity. The presence of the ethylphenyl moiety may also enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , a closely related compound. This acetamide demonstrated significant activity against Klebsiella pneumoniae , a Gram-negative bacterium known for its resistance to multiple antibiotics. The study indicated that this compound did not exhibit significant cytotoxicity in preliminary tests, making it a candidate for further exploration in antimicrobial therapies .
The antibacterial mechanism appears to involve:
- Synergistic Effects : When combined with other antibiotics such as ciprofloxacin and meropenem, the acetamide enhanced the bactericidal effects, reducing the concentrations required to achieve bacterial death.
- Bactericidal Classification : The Minimum Bactericidal Concentration (MBC) values were comparable to Minimum Inhibitory Concentration (MIC) values, confirming its classification as a bactericidal agent .
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. Preliminary tests indicated that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed favorable results in terms of low cytotoxic potential. These findings suggest that this compound may have a suitable safety margin for therapeutic applications .
Research Findings and Case Studies
A notable study by Cordeiro et al. (2020) investigated the effects of combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with various antibiotics against resistant strains of Klebsiella pneumoniae . The results were summarized in Table I below:
| Antibiotic | Combination Effect | FICI Value |
|---|---|---|
| Ciprofloxacin | Additive | 0.75 |
| Cefepime | Additive | 0.85 |
| Ceftazidime | Indifferent | 1.5 |
| Meropenem | Synergistic | 0.45 |
| Imipenem | Synergistic | 0.40 |
FICI = Fractional Inhibitory Concentration Index
These combinations demonstrate the potential for developing effective treatment regimens against drug-resistant infections by leveraging the properties of this acetamide .
Pharmacokinetic Profile
In silico analyses have suggested that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide possesses favorable pharmacokinetic properties, indicating good oral bioavailability and metabolic stability. These characteristics are essential for developing new therapeutic agents aimed at treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Pyridazinone vs. Pyrimidinone/Thieno-pyrimidinone: The target compound’s pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone) differs from CID-49671233’s pyrimidinone (two non-adjacent nitrogens) and the thieno-pyrimidinone in (fused thiophene and pyrimidine rings). These variations affect electron distribution and hydrogen-bonding capacity, influencing target selectivity .
- Substituent Positioning: The 4-ethylphenyl group on the pyridazinone contrasts with CID-49671233’s 4-fluorophenyl and ’s 6-ethyl-3-phenyl groups.
Acetamide Modifications
- N-(4-Fluoro-3-nitrophenyl) : Shared with compounds in (A1/A2) and , this group introduces strong electron-withdrawing effects, stabilizing the amide bond and influencing interactions with aromatic residues in target proteins. The meta-nitro/para-fluoro pattern is rare; most analogs (e.g., A2 in ) feature para-substitutions .
- Linker Flexibility: The target compound’s direct pyridazinone-acetamide linkage contrasts with CID-49671233’s ethyl spacer, which may reduce steric hindrance during binding .
Antimicrobial Potential
- Nitro-Containing Analogs : Compound A2 (), bearing a 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide group, showed efficacy against Klebsiella pneumoniae. The nitro group’s electron-deficient nature may disrupt bacterial redox pathways, suggesting similar mechanisms for the target compound .
- Pyridazinone Derivatives: Pyridazinones are known inhibitors of dihydroorotate dehydrogenase (DHODH), a target in antimicrobial therapy. The ethylphenyl substituent could enhance binding to hydrophobic pockets in DHODH .
Anti-Inflammatory and Signaling Pathways
- β-Catenin Inhibition: iCRT3 (), a 4-ethylphenyl-containing oxazole, inhibits Wnt/β-catenin signaling. While the target compound lacks an oxazole, its pyridazinone core may similarly interact with β-catenin’s hydrophobic regions .
Physicochemical and Pharmacokinetic Properties
- Solubility Challenges: The target compound’s high LogP and nitro group may limit aqueous solubility, necessitating formulation optimizations. CID-49671233’s pyrimidinone and ethyl spacer improve solubility slightly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
